p38 MAP Kinase Inhibitor V
Overview
Description
p38 Mitogen-Activated Protein Kinase Inhibitor V is a highly specific and potent inhibitor of the p38α kinase. This compound is part of a class of inhibitors that target the p38 Mitogen-Activated Protein Kinase pathway, which plays a crucial role in inflammatory responses and various cellular processes. The inhibition of p38α kinase has been explored for therapeutic applications in inflammatory diseases, cancer, and other conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p38 Mitogen-Activated Protein Kinase Inhibitor V involves multiple steps, including the preparation of a DNA-encoded small molecule library using high fidelity yoctoReactor technology. This technology allows for the precise assembly of the inhibitor through a series of chemical reactions, including coupling and deprotection steps .
Industrial Production Methods
Industrial production of p38 Mitogen-Activated Protein Kinase Inhibitor V typically involves large-scale synthesis using automated systems to ensure high yield and purity. The process includes the use of binder trap enrichment technology to isolate and purify the desired inhibitor from a complex mixture .
Chemical Reactions Analysis
Types of Reactions
p38 Mitogen-Activated Protein Kinase Inhibitor V undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
p38 Mitogen-Activated Protein Kinase Inhibitor V has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the p38 Mitogen-Activated Protein Kinase pathway and its role in various chemical reactions.
Biology: Employed in research to understand the cellular processes regulated by p38 Mitogen-Activated Protein Kinase, such as inflammation and stress responses.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases, cancer, and neurological disorders
Mechanism of Action
p38 Mitogen-Activated Protein Kinase Inhibitor V exerts its effects by selectively inhibiting the p38α kinase. This inhibition occurs through the binding of the inhibitor to the active site of the kinase, preventing its phosphorylation and subsequent activation. The inhibition of p38α kinase leads to the suppression of downstream signaling pathways involved in inflammation and cellular stress responses .
Comparison with Similar Compounds
Similar Compounds
- p38β Mitogen-Activated Protein Kinase Inhibitors
- p38γ Mitogen-Activated Protein Kinase Inhibitors
- p38δ Mitogen-Activated Protein Kinase Inhibitors
Uniqueness
p38 Mitogen-Activated Protein Kinase Inhibitor V is unique due to its high specificity and potency for the p38α kinase. Unlike other inhibitors that may target multiple isoforms of p38 Mitogen-Activated Protein Kinase, this compound selectively inhibits p38α, making it a valuable tool for studying the specific role of this kinase in various biological processes .
Properties
IUPAC Name |
4-[3-(4-chlorophenyl)-5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5/c1-25-10-7-14(8-11-25)19-17(16-6-9-21-12-22-16)18(23-24-19)13-2-4-15(20)5-3-13/h2-6,9,12,14H,7-8,10-11H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWOBCJMDNZHAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=C(C(=NN2)C3=CC=C(C=C3)Cl)C4=NC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432396 | |
Record name | 4-[3-(4-chlorophenyl)-5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
271576-77-3 | |
Record name | 4-[3-(4-chlorophenyl)-5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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